Sodium 3-bromobenzene-1-sulfonate
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Overview
Description
Sodium 3-bromobenzene-1-sulfonate is an organic compound with the molecular formula C6H4BrNaO3S. It is a white to off-white powder that is soluble in water. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
Sodium 3-bromobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Sodium 3-bromobenzene-1-sulfonate is associated with several hazard statements, including H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Mechanism of Action
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion . This could potentially be a mechanism through which Sodium 3-bromobenzene-1-sulfonate interacts with its targets.
Biochemical Pathways
Given its chemical structure, it may be involved in reactions with other aromatic compounds or participate in nucleophilic substitution reactions .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. Further pharmacokinetic studies are needed to understand these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-bromobenzene-1-sulfonate can be synthesized through the sulfonation of 3-bromobenzene. The process involves the reaction of 3-bromobenzene with sulfur trioxide (SO3) in the presence of a catalyst such as oleum or sulfuric acid. The reaction is typically carried out at elevated temperatures ranging from 40°C to 90°C .
Industrial Production Methods: In industrial settings, the sulfonation process can be conducted in batch mode, microreactor mode, or a combination of both. The use of microreactors offers advantages such as improved safety, higher efficiency, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The sulfonate group can direct electrophilic substitution to the meta position relative to the sulfonate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) can be used under low-temperature conditions to facilitate the substitution reaction.
Electrophilic Aromatic Substitution: Reagents like sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) are commonly used for sulfonation reactions.
Major Products Formed:
Nucleophilic Substitution: The major products include substituted benzenes where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: The major products are sulfonated benzenes with the sulfonate group positioned meta to the original substituent.
Comparison with Similar Compounds
- Sodium 4-bromobenzene-1-sulfonate
- Sodium 2-bromobenzene-1-sulfonate
- Sodium 3-chlorobenzene-1-sulfonate
Comparison: Sodium 3-bromobenzene-1-sulfonate is unique due to the position of the bromine atom on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
sodium;3-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCBLQTUAXKFQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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